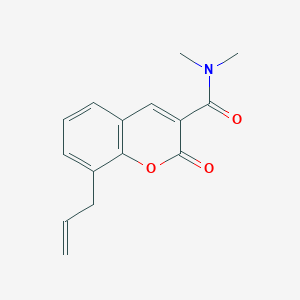

8-allyl-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide

Description

8-Allyl-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyrone) core substituted with an allyl group at the 8-position and a dimethylcarboxamide moiety at the 3-position. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

N,N-dimethyl-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-4-6-10-7-5-8-11-9-12(14(17)16(2)3)15(18)19-13(10)11/h4-5,7-9H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLINFQFHNUCYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl bromide and a suitable base.

Formation of the Carboxamide Group: The carboxamide functionality can be introduced by reacting the intermediate compound with dimethylamine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-allyl-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Allyl bromide and a base such as potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Overview

8-allyl-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, specifically characterized by its unique structure that includes an allyl group and a carboxamide functional group. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for drug development. Key areas of research include:

- Antimicrobial Activity : Studies have shown that derivatives of 2H-chromene-3-carboxamide, including this compound, demonstrate significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics .

- Anticancer Properties : Research indicates that chromene derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a subject of interest in oncology .

Organic Synthesis

The structural features of this compound allow it to serve as a versatile building block in organic synthesis. Specific applications include:

- Synthesis of Complex Molecules : The compound can be utilized in multi-step synthesis processes to create more complex molecules. Its reactivity can be exploited in various chemical transformations, including nucleophilic substitutions and cycloadditions .

Materials Science

Due to its unique photophysical properties, this compound may find applications in materials science:

- Fluorescent Dyes : The chromene structure is known for its fluorescence, which can be harnessed in the development of fluorescent probes and sensors for biological imaging or environmental monitoring .

Case Study 1: Antimicrobial Activity

A study published in ResearchGate investigated the synthesis and antimicrobial activities of various 2H-chromene derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study highlighted the structure–activity relationship (SAR), emphasizing how modifications to the chromene structure can enhance antimicrobial potency.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer effects of chromene derivatives. The study demonstrated that treatment with this compound led to reduced viability in several cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 8-allyl-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The coumarin scaffold allows for extensive structural diversification. Key analogs and their differences are summarized below:

Key Observations :

- Lipophilicity : The N,N-dimethyl group in the target compound reduces hydrogen-bonding capacity compared to aryl-substituted analogs (e.g., 4-fluorophenyl or 4-nitrophenyl), likely increasing membrane permeability .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may stabilize the coumarin core against oxidative degradation.

- Steric Factors : Bulky substituents (e.g., tetrahydrofuran-2-ylmethyl in ) could hinder interactions with biological targets.

Biological Activity

Overview

8-allyl-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This compound features a unique structure with an allyl group, a dimethylamino group, and a carboxamide functionality, which contribute to its potential therapeutic applications.

The synthesis of this compound typically involves several steps:

- Formation of the Chromene Core : Achieved through the Pechmann condensation reaction using phenols and β-ketoesters.

- Introduction of the Allyl Group : Conducted via an allylation reaction using allyl bromide.

- Formation of the Carboxamide Group : Involves reacting an intermediate with dimethylamine in the presence of coupling reagents like EDCI.

This synthetic pathway highlights the compound's versatility and potential for further modifications to enhance its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial growth by interfering with essential cellular processes.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Pseudomonas aeruginosa | 128 | Bacteriostatic |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but preliminary results indicate that it may modulate key signaling pathways associated with tumor growth.

Case Study: Anticancer Activity in Cell Lines

In a study focusing on human breast cancer cell lines (MCF-7), this compound demonstrated:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation and mitochondrial dysfunction.

These results underscore the potential of this compound as a lead for anticancer drug development .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors, altering their activity and affecting downstream signaling pathways.

Research continues to elucidate these mechanisms, which are crucial for understanding how this compound can be effectively utilized in therapeutic contexts .

Comparison with Related Compounds

In comparison to other coumarins, such as warfarin and dicoumarol, this compound demonstrates a unique profile due to its structural modifications. These modifications enhance its biological activities while potentially reducing side effects commonly associated with traditional coumarins.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 8-Allyl-N,N-dimethyl... | High | Moderate | Allyl group enhances activity |

| Warfarin | Moderate | Low | Anticoagulant properties |

| Dicoumarol | Low | Low | Limited antimicrobial activity |

This comparison highlights the potential advantages of this compound as a versatile therapeutic agent .

Q & A

Q. What are the optimized synthetic routes for 8-allyl-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves a nucleophilic substitution reaction. A common approach is reacting 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dry DMF. Key parameters include:

- Temperature : Room temperature to 50°C to avoid side reactions.

- Reagent stoichiometry : A 1:1.2 molar ratio of carboxylic acid to allyl bromide ensures complete conversion .

- Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from acetone yields high-purity crystals suitable for X-ray diffraction .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and coupling patterns (e.g., allyl protons at δ 5.2–5.8 ppm, chromene carbonyl at δ 160–165 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical m/z: 273.28 for C₁₆H₁₇NO₃) .

- X-ray crystallography : Resolves bond angles and crystal packing, critical for understanding solid-state reactivity .

Q. What are the primary biological screening models for initial evaluation of bioactivity?

Basic screening includes:

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK-293) to assess selectivity .

- Anti-inflammatory activity : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .

Advanced Research Questions

Q. How does the allyl group influence the compound’s reactivity in substitution or oxidation reactions?

The allyl moiety enhances electrophilicity at the chromene carbonyl, enabling nucleophilic attacks. For example:

- Substitution : Reacts with amines or thiols under mild conditions (e.g., DCM, room temperature) to form derivatives with modified bioactivity .

- Oxidation : Ozonolysis cleaves the allyl group to yield aldehydes, which can be further functionalized . Computational studies (DFT) predict regioselectivity based on frontier molecular orbitals .

Q. What strategies address contradictory data between in vitro and in vivo biological activity?

Contradictions often arise from bioavailability or metabolic stability. Methodological solutions include:

- Pharmacokinetic profiling : Assess plasma stability (e.g., microsomal incubation) and permeability (Caco-2 assays) .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance absorption .

- In vivo validation : Use xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and efficacy .

Q. What computational methods predict interactions with biological targets like DNA gyrase?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to the ATP-binding pocket of DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding with Ser84 and hydrophobic interactions with Ala68 .

- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability and conformational changes .

- QSAR models : Use substituent descriptors (e.g., Hammett σ) to correlate structural features with inhibitory IC₅₀ values .

Q. How can synthetic scalability challenges be mitigated for multi-gram production?

- Solvent optimization : Replace DMF with recyclable alternatives (e.g., 2-MeTHF) to simplify purification .

- Continuous flow chemistry : Microreactors improve heat/mass transfer, reducing reaction time from hours to minutes .

- Catalyst recycling : Immobilize potassium carbonate on mesoporous silica for reuse in allylation reactions .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., N,N-dimethyl vs. N,N-diethyl) alter bioactivity?

The dimethyl group reduces steric hindrance, enhancing binding to compact enzyme active sites (e.g., HDACs). Diethyl analogs show lower solubility but improved membrane penetration. SAR studies recommend methyl groups for CNS-targeted activity and ethyl for peripheral targets .

Q. What in vitro models best recapitulate the compound’s proposed anti-cancer mechanism?

- Apoptosis assays : Annexin V/PI staining in leukemia cells (e.g., Jurkat) with caspase-3/7 activation monitoring .

- Cell cycle analysis : Flow cytometry to detect G2/M arrest, indicative of tubulin polymerization inhibition .

- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, NF-κB) post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.